2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%
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Overview
Description
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% (2-MCTP) is an organic compound with a thiophene ring structure and a phenolic group. It is an important intermediate in the synthesis of various compounds and has been widely used in scientific research.
Scientific Research Applications
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds, such as arylthiophenes, thiophenols, and thiophene-2-carboxamides. It has also been used in the synthesis of arylthiophene-based polymers, which have potential applications in organic electronics and photovoltaics. Additionally, 2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% has been used in the synthesis of other organic compounds, such as thiophene-3-carboxylic acid and thiophene-2-carboxylic acid.
Mechanism of Action
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% acts as a nucleophile in organic synthesis reactions. It is able to react with electrophiles, such as aryl halides and aryl sulfonates, to form new bonds. This reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide.
Biochemical and Physiological Effects
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% has not been studied for its biochemical or physiological effects. Therefore, it is not known whether it has any effect on the body or not.
Advantages and Limitations for Lab Experiments
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% is a relatively inexpensive and easy-to-use compound for laboratory experiments. It is also relatively stable, which makes it suitable for long-term storage. However, it is not soluble in water, which can limit its use in some experiments.
Future Directions
The potential future directions for 2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% include further research into its applications in the synthesis of organic compounds, its potential use in organic electronics and photovoltaics, and its potential biochemical and physiological effects. Additionally, further research into its solubility in water and its long-term stability could lead to new applications for 2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% in laboratory experiments.
Synthesis Methods
2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95% can be synthesized through two different methods. The first method involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with phenol in the presence of a base. The second method involves the reaction of thiophene-2-carboxaldehyde with phenol in the presence of a base and a reducing agent. Both methods yield a product with a 95% purity.
properties
IUPAC Name |
methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-12(14)11-6-8(7-16-11)9-4-2-3-5-10(9)13/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWTYHDZWMWJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683554 |
Source
|
Record name | Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-20-1 |
Source
|
Record name | Methyl 4-(2-hydroxyphenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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